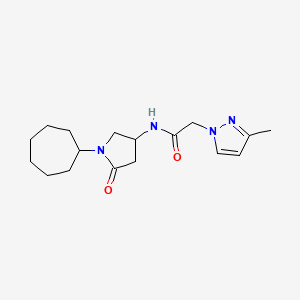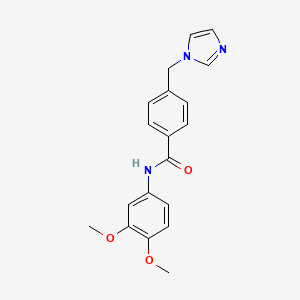![molecular formula C14H18FNO6 B6005439 4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate](/img/structure/B6005439.png)
4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate, commonly known as FPEMO, is a chemical compound that has gained significant attention in the field of scientific research. FPEMO is a morpholine derivative that has shown potential in various applications, including medicinal chemistry, drug discovery, and biological research.
Scientific Research Applications
FPEMO has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and biological research. FPEMO has been studied as a potential anticancer agent, with promising results in inhibiting the growth of cancer cells. FPEMO has also been investigated as a potential treatment for neurological disorders, such as Parkinson's disease, due to its ability to modulate dopamine receptors. Additionally, FPEMO has shown potential in the field of materials science, with its ability to act as a surfactant in the synthesis of nanoparticles.
Mechanism of Action
The mechanism of action of FPEMO is not fully understood, but it is believed to act as a modulator of various receptors in the body. FPEMO has been shown to modulate dopamine receptors, which may contribute to its potential in treating neurological disorders. FPEMO has also been shown to inhibit the activity of certain enzymes, which may contribute to its potential as an anticancer agent.
Biochemical and Physiological Effects
FPEMO has been shown to have various biochemical and physiological effects in the body. FPEMO has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FPEMO has also been shown to modulate dopamine receptors, which may contribute to its potential in treating neurological disorders. Additionally, FPEMO has been shown to have surfactant properties, which may contribute to its potential in the field of materials science.
Advantages and Limitations for Lab Experiments
FPEMO has several advantages for lab experiments, including its high purity and stability. FPEMO is also readily available and can be synthesized in large quantities. However, FPEMO has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of FPEMO. One potential direction is to investigate its potential as a treatment for neurological disorders, such as Parkinson's disease. Another potential direction is to further investigate its potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of FPEMO and its potential in the field of materials science.
Conclusion
In conclusion, FPEMO is a chemical compound that has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and biological research. FPEMO has been studied as a potential anticancer agent and a treatment for neurological disorders. FPEMO has also shown potential in the field of materials science. Further research is needed to fully understand the mechanism of action of FPEMO and its potential in various scientific research applications.
Synthesis Methods
The synthesis of FPEMO involves the reaction of 2-fluorophenol with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with oxalic acid to obtain FPEMO in the form of an oxalate salt. The synthesis method of FPEMO has been optimized to improve the yield and purity of the compound.
properties
IUPAC Name |
4-[2-(2-fluorophenoxy)ethyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2.C2H2O4/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14;3-1(4)2(5)6/h1-4H,5-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVMCXZBARVWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Fluorophenoxy)ethyl]morpholine oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005358.png)
![2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B6005363.png)
![4-[methyl(phenylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6005367.png)
![5-(2-chloro-3-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6005370.png)
![1-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B6005371.png)
![2-(isopropylthio)-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6005375.png)
![4-{[4-(2-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-4-methylphenoxy)-1-piperidinyl]methyl}pyridine](/img/structure/B6005381.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6005383.png)
![{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6005387.png)

![N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6005409.png)


